molecular formula C17H23NO B4807645 N,N-diethyl-3-naphthalen-1-yloxypropan-1-amine

N,N-diethyl-3-naphthalen-1-yloxypropan-1-amine

Cat. No.: B4807645
M. Wt: 257.37 g/mol
InChI Key: CARILDYLBOTISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-3-naphthalen-1-yloxypropan-1-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a naphthalene ring attached to a propan-1-amine group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-naphthalen-1-yloxypropan-1-amine typically involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxy intermediate. This intermediate is then reacted with N,N-diethylpropan-1-amine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-naphthalen-1-yloxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amine products depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-3-naphthalen-1-yloxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-naphthalen-1-yloxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-naphthalen-1-yloxypropan-1-amine
  • N,N-diethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

Uniqueness

N,N-diethyl-3-naphthalen-1-yloxypropan-1-amine is unique due to its specific structural features, such as the presence of the naphthalene ring and the diethylamine group. These features confer distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N,N-diethyl-3-naphthalen-1-yloxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-3-18(4-2)13-8-14-19-17-12-7-10-15-9-5-6-11-16(15)17/h5-7,9-12H,3-4,8,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARILDYLBOTISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-3-naphthalen-1-yloxypropan-1-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-3-naphthalen-1-yloxypropan-1-amine
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-3-naphthalen-1-yloxypropan-1-amine
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-3-naphthalen-1-yloxypropan-1-amine
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-3-naphthalen-1-yloxypropan-1-amine
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-3-naphthalen-1-yloxypropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.